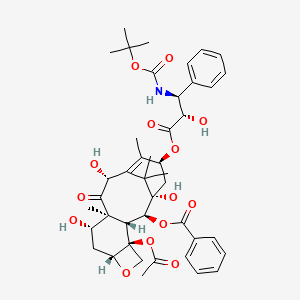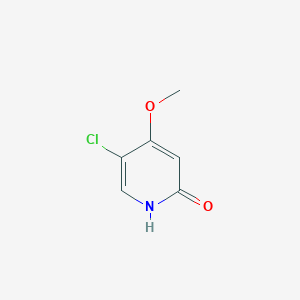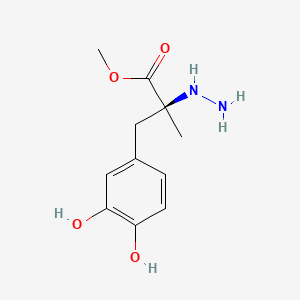
2-Amino-3-hydroxyphenazine
Übersicht
Beschreibung
2-Amino-3-hydroxyphenazine is a chemical compound with the molecular formula C12H9N3O and a molecular weight of 211.22 . It is an impurity in the pharmaceutical industry and is used as an intermediate in the production of Carbendazim , an antifungal drug .
Synthesis Analysis
The synthesis of phenazines, including 2-Amino-3-hydroxyphenazine, involves several general approaches such as the Wohl–Aue method, Beirut method, condensation of 1,2-diaminobenzenes with 2C-units, reductive cyclization of diphenylamines, oxidative cyclization of 1,2-diaminobenzene/diphenylamines, Pd-catalyzed N-arylation, and multicomponent approaches .Molecular Structure Analysis
The molecular structure of 2-Amino-3-hydroxyphenazine consists of a phenazine core with an amino group at the 2-position and a hydroxy group at the 3-position .Physical And Chemical Properties Analysis
2-Amino-3-hydroxyphenazine is a neat substance with a molecular weight of 211.22 . More detailed physical and chemical properties are not provided in the retrieved sources.Wissenschaftliche Forschungsanwendungen
Genotoxic Effects : AHP, along with other aminophenazines, has been studied for its genotoxic activities. In human lymphocytes, AHP showed an increase in DNA and chromosomal damage, indicating its potential genotoxicity (Cebulska-Wasilewska et al., 1999).
Selective Cytotoxicity : Derivatives of AHP, specifically in the context of phenazine 5,10-dioxide derivatives, have been evaluated as hypoxic selective cytotoxins. These compounds demonstrated selective toxicity toward hypoxic cells, indicating their potential use in targeting tumor cells in hypoxic environments (Cerecetto et al., 2005).
Biocontrol Antibiotics : Research on Pseudomonas chlororaphis GP72AN revealed that 2-hydroxyphenazine (2-OH-PHZ), a derivative of AHP, is an effective biocontrol antibiotic. Enhancements in its production were achieved using a two-stage fermentation strategy, offering potential applications in agriculture (Yue et al., 2019).
Electropolymerization Studies : The electropolymerization of AHP has been studied in the context of creating new materials with unique electrochemical properties. These studies provide insights into the potential applications of AHP in material science and electrochemistry (Kelaidopoulou et al., 1996).
Phenazine Derivatives in Cancer Treatment : AHP and its derivatives have been studied for their role in the activation of anticancer prodrugs under hypoxic conditions. This research provides a foundation for developing new treatments for solid tumors (Lavaggi et al., 2013).
Chemopreventive Agents : The structure of 2-Amino-3-hydroxyphenazine has been used as a lead compound for synthesizing various phenazine analogues. These compounds showed potential as cancer chemopreventive agents, demonstrating the broad applicability of AHP in medicinal chemistry (Conda-Sheridan et al., 2010).
Analytical Chemistry Applications : AHP has been quantified in Carbendazim Technical, a fungicide, using an RP-HPLC-MS method. This study highlights the use of AHP as a marker in the quality control of agricultural chemicals (Patil et al., 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-aminophenazin-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c13-7-5-10-11(6-12(7)16)15-9-4-2-1-3-8(9)14-10/h1-6,16H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJIRUIWLEVHQMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=C(C(=CC3=N2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60963420 | |
| Record name | 3-Amino-2-phenazinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60963420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4569-77-1 | |
| Record name | 2-Amino-3-hydroxyphenazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4569-77-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-3-hydroxyphenazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004569771 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4569-77-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52575 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Amino-2-phenazinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60963420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-AMINO-3-HYDROXYPHENAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RJ8EW5JCX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What are the primary synthetic routes to obtain 3-Aminophenazin-2-ol?
A1: 3-Aminophenazin-2-ol can be synthesized through various routes. One approach involves the chemical oxidation of o-phenylenediamine. [] Another method involves a multi-step synthesis starting with 3-aminophenazin-2-ol and utilizing a series of reactions such as alkylation, cyclization, and condensation with various reagents like acetic anhydride, aromatic aldehydes, and phenacyl bromide. [] These reactions yield a variety of phenazine derivatives, including oxazolophenazines, oxazinophenazines, and pyrrolophenazines, highlighting the versatility of 3-Aminophenazin-2-ol as a starting material in organic synthesis.
Q2: Are there any toxicological concerns associated with 3-Aminophenazin-2-ol and its related compounds?
A3: While 3-Aminophenazin-2-ol itself has limited toxicological data available, its close analog, 2,3-diaminophenazine, is classified as a toxic impurity in the production of the fungicide Carbendazim. [] This highlights the need for careful evaluation of the safety profiles of 3-Aminophenazin-2-ol and its derivatives, particularly when considering their potential for pharmaceutical or agricultural applications. Mutagenicity studies have been conducted on both 2,3-diaminophenazine and 3-Aminophenazin-2-ol in Salmonella strains. []
Q3: What analytical techniques are commonly employed to characterize and quantify 3-Aminophenazin-2-ol?
A3: A variety of techniques are used to study 3-Aminophenazin-2-ol and its derivatives. These include:
- Spectroscopy: Raman, UV-visible, high-resolution NMR (1H and 13C), and mass spectrometry are used for structural elucidation. []
- Microscopy: Scanning electron microscopy is employed to visualize the morphology of the compounds. []
- Chromatography: Reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (MS) is a sensitive method for quantifying 3-Aminophenazin-2-ol and 2,3-diaminophenazine, particularly in complex matrices like Carbendazim technical grade. []
Q4: What future research directions are important for advancing the understanding of 3-Aminophenazin-2-ol?
A4: Future research should focus on:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![rel-(1R,3r,5S)-3-(Benzhydryloxy)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B601193.png)
